[(1S,4R,6S,7E,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
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Overview
Description
Danoprevir is an orally available 15-membered macrocyclic peptidomimetic inhibitor of the NS3/4A protease of the hepatitis C virus (HCV). It contains acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties . Danoprevir has shown a favorable potency profile against multiple HCV genotypes and key mutants . It was initially developed by Array BioPharma and later licensed to Roche for further development and commercialization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Danoprevir involves multiple steps, including the formation of the macrocyclic core and the introduction of various functional groups. The key steps include:
- Formation of the macrocyclic core through cyclization reactions.
- Introduction of the acylsulfonamide group.
- Addition of the fluoroisoindole moiety.
- Incorporation of the tert-butyl carbamate group.
Industrial Production Methods: Industrial production of Danoprevir involves optimizing the synthetic route for large-scale production. This includes:
- Scaling up the cyclization reactions.
- Ensuring the purity of the final product through purification techniques such as crystallization and chromatography.
- Implementing quality control measures to ensure consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Danoprevir undergoes various chemical reactions, including:
Oxidation: Danoprevir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents .
Scientific Research Applications
Danoprevir has several scientific research applications, including:
Chemistry: Used as a model compound to study macrocyclic peptidomimetic inhibitors.
Biology: Investigated for its inhibitory effects on the NS3/4A protease of HCV.
Medicine: Developed as a treatment for chronic hepatitis C infection, particularly for patients with genotype 1b.
Industry: Used in the pharmaceutical industry for the development of antiviral therapies.
Mechanism of Action
Danoprevir is a NS3/4A protease inhibitor. The NS3/4A protease is an attractive drug target because of its involvement in viral replication and its suppressive effects on the host’s response to viral infection. By inhibiting this protease, Danoprevir prevents the replication of the hepatitis C virus, thereby reducing the viral load in infected patients .
Comparison with Similar Compounds
Danoprevir is compared with other similar compounds such as:
Telaprevir: Another NS3/4A protease inhibitor with a different binding mechanism.
Boceprevir: Similar to Telaprevir, but with distinct pharmacokinetic properties.
Simeprevir: A second-generation NS3/4A protease inhibitor with improved potency and safety profile.
Faldaprevir: Another second-generation inhibitor with a different resistance profile.
Uniqueness of Danoprevir: Danoprevir’s unique macrocyclic structure and its favorable potency profile against multiple HCV genotypes make it a valuable compound in antiviral therapy. Its ability to retain activity against resistant viral variants further highlights its significance .
Properties
IUPAC Name |
[(1S,4R,6S,7E,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7+/t22-,23-,27+,28+,35-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDLPBHTSMEJZ-AIYSODCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C/[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46FN5O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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